molecular formula C30H48O4 B096910 4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde CAS No. 18443-26-0

4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

Cat. No. B096910
CAS RN: 18443-26-0
M. Wt: 472.7 g/mol
InChI Key: QBWHAELJLKYXDB-HRQAAHFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde is a complex organic compound that has gained attention in scientific research. It is commonly referred to as THP and is synthesized through a complex process. THP has been found to have several applications in scientific research, including its use in the study of biological mechanisms and its potential as a therapeutic agent.

Scientific Research Applications

Molecular Modeling and Spectroscopy

Kumar and Mishra (2007) reported on the synthesis and properties of a bismuth organic framework using a compound with structural similarities to the query chemical. They explored the conformational changes and binding abilities through spectroscopic measurements such as IR, 1H NMR, and UV-vis, along with molecular modeling and X-ray powder diffractometry (Kumar & Mishra, 2007).

Synthesis and Cyclization Studies

Hörndler and Hansen (1997) conducted research on the synthesis of heptalenocarbaldehydes, a group that includes compounds structurally related to the query chemical. Their study focused on thermal cyclization and the generation of various related compounds, offering insights into the reactivity and potential applications of these types of chemicals (Hörndler & Hansen, 1997).

Reactions and Antibacterial Activity

Görlitzer, Kramer, and Boyle (2000) synthesized a series of carbaldehydes, including those structurally related to the query chemical. Their work included reactions with various compounds and assessment of antibacterial activity, indicating potential applications in the development of new antibiotics or biologically active compounds (Görlitzer, Kramer, & Boyle, 2000).

Photocycloaddition and Synthesis

Tietz, Bergmann, and Brüggemann (1983) explored the photocycloaddition of enamine-carbaldehydes, a category that includes compounds similar to the query chemical. Their research offers insights into the synthesis of tetrahydropyridines, a process potentially relevant to the development of novel compounds for various applications (Tietz, Bergmann, & Brüggemann, 1983).

properties

CAS RN

18443-26-0

Product Name

4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3

InChI Key

QBWHAELJLKYXDB-HRQAAHFGSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C

melting_point

198-202°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 2
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 3
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 4
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 5
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 6
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

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